molecular formula C16H10 B120774 Pyrene CAS No. 129-00-0

Pyrene

Cat. No. B120774
Key on ui cas rn: 129-00-0
M. Wt: 202.25 g/mol
InChI Key: BBEAQIROQSPTKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04537718

Procedure details

In a typical preparation, 49.5 μmol of the oligosaccharide was dissolved in 1.25 mL of 0.1 M potassium phosphate, pH 6.0. Approximately 10 units of Dactylium dendroides galactose oxidase (EC 1.1.3.9, Worthington Biochemical Corp.) dissolved in 1.25 mL of water and approximately 180 units of catatase (E.C. 1.11.1.6, Sigma Chem. Co., from bovine liver) were added, and the solution was stirred gently for 30 min at room temperature. The pH was then lowered to 5.6 with 0.1 N HCl and 16.5 μmol of 4-(1-pyrene)butyryl hydrazide (Molecular Probes, Inc., Plano, TX) dissolved in 2.5 mL of tetrahydrofuran added. The reaction mixture was stirred at 37° C. for 2 h and then overnight at room temperature. For reduction of the Schiff's base, the pH was raised to 8.3 with 1 N NaOH, 3.75 mg of NaBH4 dissolved in 0.1 mL of ice-cold H2O was added, and the mixture was stirred for 30 min at room temperature and then 4 hours at 4° C. The pH was lowered to 5 with glacial acetic acid and the material concentrated on a rotary evaporator (40°-45° C.) to 150-300 μL. The reaction yields were usually greater than 90%. The products were purified by thin-layer chromatography on 1-mm-thick silica gel plates (Brinkmann Instruments, Inc., SIL G-100 UV 254). Each plate was developed initially in CHCl3 /CH3OH solution (9/1 v/v) to remove unreacted PBH from the reaction product, which remained at the origin. After the plate dried, it was developed in the same direction in n-butyl alcohol/glacial acetic acid/water (4/1/2 v/v/v). In this solvent system, each of the pyrenebutyryl hydrazide derivatives of lactose (LPBH), raffinose (RPBH), and stachyose (SPBH) moved as a major fluorescent band with Rf values of 0.78, 0.35, and 0.20, respectively. Each fluorescent band was scraped and desorbed from the silica by three successive washes with 2 mL of ice-cold water. Nonfluorescent impurities extracted from the silica were removed by adsorbing the product on a small reverse-phase chromatography column (SEP-PAK C18, Waters Associates, Milford, MA) followed by elution with CH3OH/H2O (3/1 v/v). Most of the methanol was then evaporated under a N2 stream at room temperature, the final product was lyophilized and dissolved in an isotonic "wash" buffer (30 mM sodium phosphate, pH 7.4, 117 mM NaCl, and 2.8 mM KCl) to give a final concentration of 0.5-2.0 mM in terms of pyrene, and the stock solutions were stored frozen at -20° C. Assay of the products yielded pyrene/oligosaccharide molar ratios of 0.85-1.1 for various preparations of LPBH, RPBH, and SPBH. Preparations of SPBH were also purified by high-pressure liquid chromatograhy using a reverse-phase C18 column (Waters Associates) and a linear gradient of CH3OH in H2O (50-100%, v/v). The results were similar with SPBH purified by either thin-layer or high-pressure liquid chromatography.
[Compound]
Name
oligosaccharide
Quantity
49.5 μmol
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0.1 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
galactose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
4-(1-pyrene)butyryl hydrazide
Quantity
16.5 μmol
Type
reactant
Reaction Step Seven
[Compound]
Name
Schiff's base
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
3.75 mg
Type
reactant
Reaction Step Eight
Name
potassium phosphate
Quantity
1.25 mL
Type
solvent
Reaction Step Nine
Name
Quantity
1.25 mL
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
O=[CH:2][C@@H:3]([C@H:5]([C@H:7]([C@@H:9]([CH2:11]O)O)O)O)O.Cl.[OH-].[Na+].[BH4-].[Na+]>P([O-])([O-])([O-])=O.[K+].[K+].[K+].O.O1CCCC1.C(O)(=O)C>[CH:2]1[C:7]2[C:2]3=[C:3]4[C:2](=[CH:3][CH:5]=2)[CH:11]=[CH:9][CH:7]=[C:5]4[CH:11]=[CH:9][C:7]3=[CH:5][CH:3]=1 |f:2.3,4.5,6.7.8.9|

Inputs

Step One
Name
oligosaccharide
Quantity
49.5 μmol
Type
reactant
Smiles
Step Two
Name
Quantity
2.5 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
ice
Quantity
0.1 mL
Type
solvent
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
galactose
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@@H](O)[C@H](O)CO
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
4-(1-pyrene)butyryl hydrazide
Quantity
16.5 μmol
Type
reactant
Smiles
Step Eight
Name
Schiff's base
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3.75 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Nine
Name
potassium phosphate
Quantity
1.25 mL
Type
solvent
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Step Ten
Name
Quantity
1.25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred gently for 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
approximately 180 units of catatase (E.C. 1.11.1.6, Sigma Chem. Co., from bovine liver) were added
ADDITION
Type
ADDITION
Details
added
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 37° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
at room temperature
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 min at room temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
at 4° C
CONCENTRATION
Type
CONCENTRATION
Details
the material concentrated on a rotary evaporator (40°-45° C.) to 150-300 μL
CUSTOM
Type
CUSTOM
Details
The reaction yields
CUSTOM
Type
CUSTOM
Details
The products were purified by thin-layer chromatography on 1-mm-thick silica gel plates (Brinkmann Instruments, Inc., SIL G-100 UV 254)
CUSTOM
Type
CUSTOM
Details
to remove unreacted PBH from the reaction product, which
CUSTOM
Type
CUSTOM
Details
After the plate dried
EXTRACTION
Type
EXTRACTION
Details
Nonfluorescent impurities extracted from the silica
CUSTOM
Type
CUSTOM
Details
were removed
WASH
Type
WASH
Details
followed by elution with CH3OH/H2O (3/1 v/v)
CUSTOM
Type
CUSTOM
Details
Most of the methanol was then evaporated under a N2 stream at room temperature
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in an isotonic "
WASH
Type
WASH
Details
wash" buffer (30 mM sodium phosphate, pH 7.4, 117 mM NaCl, and 2.8 mM KCl)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1=CC=C2C=CC3=CC=CC4=CC=C1C2=C34

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.